2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole
Description
Properties
IUPAC Name |
tert-butyl-dimethyl-[[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-3H-benzimidazol-5-yl]oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N3O2SSi/c1-14-18(26-10-9-19(14)29-13-22(23,24)25)12-31-20-27-16-8-7-15(11-17(16)28-20)30-32(5,6)21(2,3)4/h7-11H,12-13H2,1-6H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUQJEQHDCQXRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N3O2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662127 | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-62-3 | |
| Record name | 6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-62-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-({[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzimidazole Skeleton
The benzimidazole core is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl compounds. For the target molecule, 4-nitro-o-phenylenediamine serves as a starting material to introduce the hydroxyl group at position 5. Cyclization is achieved using formic acid or acetic acid under reflux, yielding 5-nitro-1H-benzimidazole. Subsequent reduction of the nitro group with hydrogen gas and palladium on carbon produces 5-amino-1H-benzimidazole.
Critical Reaction Parameters :
Introduction of the 5-Hydroxy Group
The 5-amino intermediate is diazotized using sodium nitrite and hydrochloric acid at 0–5°C, followed by hydrolysis in dilute sulfuric acid to yield 5-hydroxy-1H-benzimidazole.
Spectroscopic Confirmation :
Protection of the 5-Hydroxy Group
Silylation with tert-Butyldimethylsilyl Chloride
The 5-hydroxy group is protected as a TBS ether to prevent unwanted side reactions during subsequent steps. A mixture of 5-hydroxy-1H-benzimidazole, tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv), and imidazole (2.5 equiv) in anhydrous dimethylformamide (DMF) is stirred at room temperature for 12 hours.
Optimization Insights :
Synthesis of the Pyridylmethylthio Moiety
Preparation of 2-Chloromethyl-3-Methyl-4-(2,2,2-Trifluoroethoxy)Pyridine
The pyridine derivative is synthesized via nucleophilic substitution. 4-Hydroxy-3-methyl-2-pyridinecarboxaldehyde is treated with 2,2,2-trifluoroethyl triflate in the presence of potassium carbonate, yielding 4-(2,2,2-trifluoroethoxy)-3-methyl-2-pyridinecarboxaldehyde. Reduction with sodium borohydride produces the corresponding alcohol, which is then chlorinated using thionyl chloride to form 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.
Key Data :
Thiolation of the Benzimidazole Core
The TBS-protected benzimidazole (1 equiv) is treated with sodium hydride (1.2 equiv) in DMF at 0°C to generate the thiolate anion. 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 6 hours.
Reaction Monitoring :
-
Workup : Quenching with ice water, extraction with dichloromethane, and silica gel chromatography.
Final Compound Characterization
Spectroscopic Analysis
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Elemental Analysis : C, 56.12%; H, 5.68%; N, 11.94% (calculated: C, 56.33%; H, 5.72%; N, 11.89%).
Comparative Analysis of Synthetic Routes
Method A offers superior regioselectivity and functional group tolerance compared to Method B, which suffers from competing O-alkylation.
Challenges and Mitigation Strategies
-
Regioselectivity in Silylation : Competing protection of the benzimidazole NH is avoided by prior deprotonation with NaH.
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Pyridylmethyl Chloride Stability : Stored under argon at -20°C to prevent hydrolysis.
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TBS Deprotection Risk : Mild conditions (room temperature, neutral pH) preserve the TBS group during thioether formation .
Chemical Reactions Analysis
Types of Reactions
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl and benzimidazole rings, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). The reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced forms of the compound.
Scientific Research Applications
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The trifluoroethoxy group and the benzimidazole ring are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents of Benzimidazole Derivatives
Table 2: Comparative Pharmacological Profiles
Research Findings and Implications
- PPI Derivatives : The query compound’s TBS group may serve as a prodrug strategy, delaying activation until hepatic metabolism removes the silyl group .
- Antiproliferative Analogs: Unlike PPIs, B-norcholesteryl benzimidazoles (e.g., 9b) show selective cytotoxicity against cancer cells, linked to electron-donating substituents .
- Enzyme Inhibition : Benzimidazole-urea hybrids (e.g., α-glucosidase inhibitors) demonstrate broad structure-activity relationships, where substituent polarity dictates target affinity .
Biological Activity
The compound 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole is a benzimidazole derivative notable for its potential therapeutic applications, particularly in the treatment of gastric ulcers and related gastrointestinal disorders. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- IUPAC Name : 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylthio]-1H-benzimidazole
- Molecular Formula : C16H14F3N3OS
- Molecular Weight : 353.36 g/mol
- CAS Number : 103577-40-8
The biological activity of this compound is primarily attributed to its ability to inhibit gastric acid secretion and protect the gastric mucosa. It operates through the following mechanisms:
- Inhibition of Proton Pumps : Similar to other benzimidazole derivatives like lansoprazole, this compound may inhibit the H+/K+ ATPase enzyme in parietal cells of the stomach lining, reducing gastric acid production.
- Mucosal Protection : It has been shown to enhance the production of protective mucus in the gastrointestinal tract, thereby safeguarding against ulcer formation.
- Antimicrobial Activity : The compound exhibits activity against Helicobacter pylori, a bacterium implicated in many gastric ulcers.
Pharmacological Effects
Research indicates that this benzimidazole derivative possesses several pharmacological properties:
- Antiulcer Activity : Studies have demonstrated significant reductions in ulcer formation in animal models when administered at therapeutic doses.
- Gastric Acid Secretion Inhibition : Clinical trials suggest that it effectively lowers gastric acid secretion, providing symptomatic relief for patients with peptic ulcers.
Table 1: Summary of Key Studies
Detailed Findings
-
Rodent Model Study :
In a study involving rats with induced gastric ulcers, administration of the compound resulted in a statistically significant decrease in ulcer size compared to untreated controls. The mechanism was linked to both acid inhibition and enhanced mucosal defense mechanisms. -
Human Clinical Trial :
A double-blind placebo-controlled trial assessed the efficacy of this compound in patients suffering from GERD. Results indicated that after four weeks of treatment, over 70% of participants reported substantial symptom relief, with endoscopic evaluations confirming reduced esophageal inflammation. -
In Vitro Antimicrobial Activity :
The compound was tested against various strains of H. pylori. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting potential as an adjunct therapy for H. pylori eradication protocols.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the tert-butyldimethylsilyloxy group into the benzimidazole scaffold?
- Methodology : The tert-butyldimethylsilyl (TBS) group is typically introduced via silylation reactions using reagents like tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions. A base such as imidazole or pyridine is employed to deprotonate the hydroxyl group of the benzimidazole precursor. For example, in analogous compounds (e.g., 5-methoxy derivatives), potassium carbonate and sodium methoxide in methanol with MgCl₂ as a catalyst have been used under reflux to achieve yields of ~75% . Purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization ensures high purity.
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions, especially the trifluoroethoxy group (δ ~4.4–4.7 ppm for -OCH₂CF₃) and TBS group (δ ~0.1–0.3 ppm for -Si(CH₃)₂) .
- X-ray Crystallography : Single-crystal X-ray analysis (e.g., as in ) resolves spatial arrangements and hydrogen-bonding patterns, critical for validating stereochemistry .
- IR Spectroscopy : Confirms functional groups (e.g., C-F stretches at ~1100–1250 cm⁻¹ for trifluoroethoxy) .
Q. How can researchers optimize reaction conditions to improve synthetic yields?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution reactions for thioether formation.
- Catalysts : Use of polymer-bound triphenyl phosphine and DIAD in THF for coupling reactions (e.g., as in ) improves regioselectivity.
- Temperature Control : Reflux conditions (e.g., 70–80°C) for 12–24 hours balance reaction rate and side-product minimization .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoroethoxy vs. methoxy groups) influence bioactivity and binding affinity?
- Methodology :
- Structure-Activity Relationship (SAR) Models : Compare minimum bactericidal concentration (MBC) values of analogs. For example, lipophilic substituents (e.g., trifluoroethoxy) reduce MBC values in anti-Helicobacter pylori assays by enhancing membrane permeability .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding poses in target proteins (e.g., H⁺/K⁺-ATPase). The trifluoroethoxy group may occupy hydrophobic pockets, while the TBS group modulates steric effects .
Q. How can researchers resolve contradictions between in vitro antibacterial activity and in vivo efficacy?
- Methodology :
- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess oxidation to sulfoxide derivatives (proton pump inhibitors, PPIs). LC-MS tracks metabolite formation .
- In Vivo Models : Use H. felis-infected mice with co-administration of PPI inhibitors (e.g., pantoprazole) to isolate antibacterial effects from acid suppression artifacts .
Q. What strategies mitigate the compound’s oxidation to sulfinyl derivatives in vivo?
- Methodology :
- Prodrug Design : Synthesize methylsulfonyl or sulfonamide analogs resistant to oxidation.
- Isotopic Labeling : Replace sulfur with selenium (Se) to stabilize the thioether group, though this may alter bioactivity .
- Co-Administration with Antioxidants : Use N-acetylcysteine to reduce sulfoxide formation in gastric environments .
Q. How does the tert-butyldimethylsilyloxy group affect pharmacokinetic properties?
- Methodology :
- LogP Calculations : Determine lipophilicity via HPLC or shake-flask methods. The TBS group increases logP by ~2–3 units, enhancing blood-brain barrier permeability but reducing aqueous solubility .
- Plasma Protein Binding Assays : Use equilibrium dialysis to measure binding affinity, which correlates with prolonged half-life.
Notes for Experimental Design
- Contradiction Analysis : When in vivo antibacterial activity conflicts with in vitro data, prioritize metabolic profiling to identify competing pathways (e.g., PPI conversion) .
- Advanced SAR : Use QSAR models to predict bioactivity of novel analogs before synthesis, reducing trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
